
Methyl 6-hydroxy-5-iodo-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO3. It is a derivative of nicotinic acid and contains iodine, which makes it particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-iodo-2-methylnicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. One common method includes the reaction of 6-hydroxy-2-methylnicotinic acid with iodine in the presence of a suitable oxidizing agent. The resulting iodinated product is then esterified using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale iodination and esterification processes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-hydroxy-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is Methyl 6-oxo-5-iodo-2-methylnicotinate.
Reduction: The major product is Methyl 6-hydroxy-2-methylnicotinate.
Substitution: The major products depend on the nucleophile used, such as Methyl 6-hydroxy-5-thio-2-methylnicotinate when using a thiol.
Applications De Recherche Scientifique
Methyl 6-hydroxy-5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 6-hydroxy-5-iodo-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodine and hydroxyl groups. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-hydroxy-5-iodonicotinate
- Ethyl 6-hydroxy-5-iodo-2-methylnicotinate
- Methyl 6-hydroxy-5-bromo-2-methylnicotinate
Uniqueness
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is unique due to its specific substitution pattern, which includes both a hydroxyl group and an iodine atom. This combination allows for unique chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
methyl 5-iodo-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) |
Clé InChI |
XVFMQAWHLWMTFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=O)N1)I)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
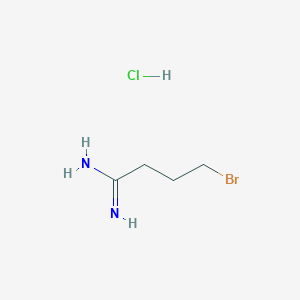
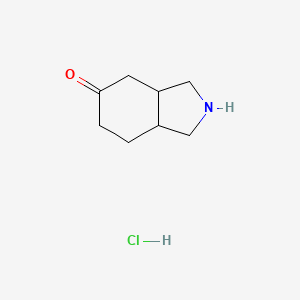
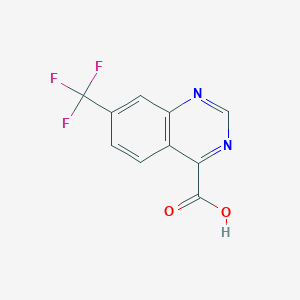

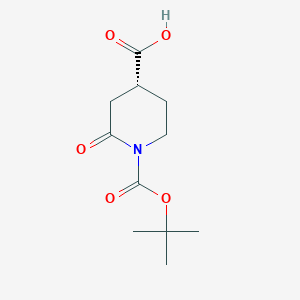

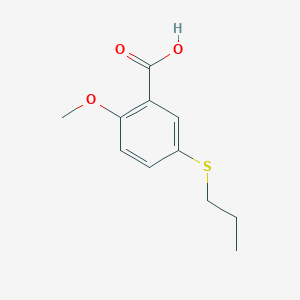
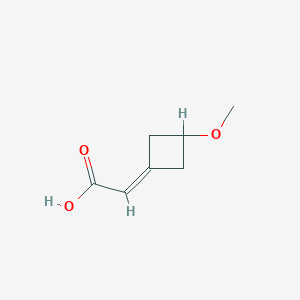
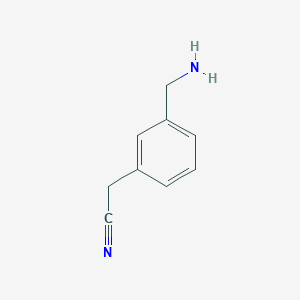
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)

![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

